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Compound of Interest

Compound Name:
2-(3-(4-

Bromophenoxy)propyl)pyridine

Cat. No.: B8075916

Get Quote

Advanced Synthesis, Properties, and Medicinal
Chemistry Applications
Executive Summary & Critical Identification
Status: High-Value Chemical Intermediate Primary Application: Pharmacophore Linker (GPCR

Ligands, Kinase Inhibitors)

Critical Discrepancy Notice
A distinct conflict exists between the chemical name and the CAS number provided in standard

databases. Researchers must verify the specific structure required for their application.
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Feature Compound A (CAS Match) Compound B (Name Match)

CAS Number 92545-83-0
Not Assigned / Custom

Synthesis

Chemical Name 2-(3-Bromophenoxy)pyridine
2-(3-(4-

Bromophenoxy)propyl)pyridine

Structure Pyridine-O-Phenyl (Ether Link)
Pyridine-(CH₂)₃-O-Phenyl

(Propyl Ether Link)

Substitution Bromine at meta (3) position Bromine at para (4) position

Primary Use
Catalysis Ligands, SNAr

Scaffolds

Flexible Linker for GPCR

Antagonists

Editorial Decision: This guide details both entities to ensure experimental success. Section 2

focuses on the CAS-linked compound (92545-83-0), while Section 3 details the synthesis of the

propyl-linker variant requested by name.

CAS 92545-83-0: 2-(3-Bromophenoxy)pyridine[1][2]
[3][4]
Physicochemical Properties
The following data corresponds strictly to the structure 1-Bromo-3-[(pyridin-2-yl)oxy]benzene.
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Property Value Source/Condition

Molecular Formula C₁₁H₈BrNO --

Molecular Weight 250.09 g/mol --

Appearance Clear to pale yellow oil Standard State

Boiling Point 319.0 ± 20.0 °C Predicted (760 Torr)

Density 1.48 ± 0.1 g/cm³ Predicted

LogP (Octanol/Water) 3.04 Predicted

pKa 2.54 Basic N (Predicted)

Solubility DMSO, Methanol, DCM Insoluble in water

Synthesis Protocol (CAS 92545-83-0)
This compound is synthesized via a Nucleophilic Aromatic Substitution (S_NAr) or Ullmann-

type coupling.

Method A: S_NAr Reaction (Preferred)

Reagents: 2-Chloropyridine (1.0 eq), 3-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq).

Solvent: DMF or DMSO (Anhydrous).

Conditions: 100–120°C, 12–18 hours.

Mechanism & Workflow: The reaction proceeds via the addition-elimination mechanism. The

electron-withdrawing nitrogen of the pyridine ring activates the 2-position for nucleophilic attack

by the phenoxide anion.

2-Chloropyridine
+ 3-Bromophenol

K2CO3 / DMF
110°C

Deprotonation Meisenheimer
Complex

Nucleophilic Attack 2-(3-Bromophenoxy)pyridine
(CAS 92545-83-0)

Elimination of Cl-
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Figure 1: S_NAr synthesis pathway for CAS 92545-83-0.

Target Compound: 2-(3-(4-
Bromophenoxy)propyl)pyridine[8][9]
This structure contains a propyl linker, making it a critical scaffold for Histamine H3 antagonists

and Serotonin modulators. The flexible chain allows the pyridine (basic head) and the

bromophenyl (lipophilic tail) to interact with distinct binding pockets.

Synthetic Protocol (Propyl Linker Variant)
Method: Mitsunobu Coupling This is the most reliable method to construct the ether linkage

without elimination side-products.

Precursor A: 3-(Pyridin-2-yl)propan-1-ol (Commercially available or synthesized via Heck

reaction).

Precursor B: 4-Bromophenol.

Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

Solvent: THF (0°C to RT).

Step-by-Step Protocol:

Preparation: Dissolve 3-(pyridin-2-yl)propan-1-ol (10 mmol) and 4-bromophenol (10 mmol) in

anhydrous THF (50 mL) under N₂ atmosphere.

Activation: Add PPh₃ (12 mmol) and cool the mixture to 0°C.

Coupling: Dropwise add DIAD (12 mmol) over 20 minutes. Maintain temperature <5°C to

prevent side reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to

remove unreacted phenol) and brine.
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Purification: Flash chromatography (Hexane/EtOAc gradient).

Alternative Method: Williamson Ether Synthesis

Reagents: 2-(3-Chloropropyl)pyridine + 4-Bromophenol + Cs₂CO₃ in Acetone/DMF.

Note: This method may suffer from elimination of the alkyl chloride to form 2-allylpyridine.

3-(Pyridin-2-yl)propan-1-ol
+ 4-Bromophenol

PPh3 + DIAD
(Mitsunobu)

0°C, THF

Oxyphosphonium
Intermediate

Activation of Alcohol

2-(3-(4-Bromophenoxy)propyl)pyridine

SN2 Displacement

Click to download full resolution via product page

Figure 2: Mitsunobu coupling strategy for the propyl-linker variant.

Applications in Drug Discovery
Pharmacophore Utility
The 2-(3-phenoxypropyl)pyridine motif is a "privileged structure" in medicinal chemistry, often

serving as a surrogate for histamine or amine-based side chains.
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GPCR Ligands: The pyridine nitrogen acts as a proton acceptor (mimicking the imidazole of

histamine) at physiological pH, interacting with Aspartate residues in GPCR transmembrane

domains (e.g., Histamine H3, 5-HT receptors).

Linker Function: The propyl chain provides the optimal distance (~4-5 Å) to span the "gorge"

between the orthosteric site and secondary binding pockets.

Suzuki-Miyaura Handle: The Bromine atom on the phenyl ring is a versatile handle. It allows

for late-stage diversification via Palladium-catalyzed cross-coupling to introduce biaryl

systems, increasing potency and selectivity.

Structural Activity Relationship (SAR) Logic
When optimizing this scaffold:

Chain Length: Varying propyl (n=3) to ethyl (n=2) or butyl (n=4) drastically alters receptor

affinity. Propyl is often optimal for H3 antagonists.

Pyridine Position: 2-pyridyl is more basic and lipophilic than 3- or 4-pyridyl isomers,

influencing blood-brain barrier (BBB) permeability.

Safety & Handling (SDS Summary)
Hazard Classification (GHS):

Signal Word: Warning

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.

Handling Protocols:

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridine derivatives can

oxidize or absorb moisture over time.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://cdn.vanderbilt.edu/vu-wpfsx/wp-content/uploads/sites/40/2024/04/09202633/Pyridine.pdf
https://cdn.vanderbilt.edu/vu-wpfsx/wp-content/uploads/sites/40/2024/04/09202633/Pyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075916?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; pyridine

derivatives are toxic to aquatic life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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